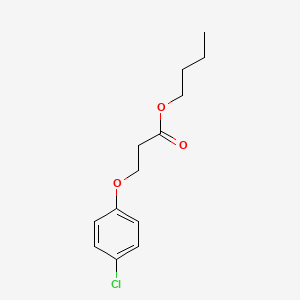
2-Bromomethyl-4-trifluoromethyl-benzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromomethyl-4-trifluoromethyl-benzoic acid ethyl ester is an organic compound with the molecular formula C11H10BrF3O2 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a bromomethyl group at the 2-position and a trifluoromethyl group at the 4-position, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-4-trifluoromethyl-benzoic acid ethyl ester typically involves the bromination of 4-trifluoromethyl-benzoic acid followed by esterification. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromomethyl group. The reaction is carried out in a suitable solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-4-trifluoromethyl-benzoic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: The major product is 4-trifluoromethyl-benzoic acid.
Reduction: The major product is 2-bromomethyl-4-trifluoromethyl-benzyl alcohol.
Scientific Research Applications
2-Bromomethyl-4-trifluoromethyl-benzoic acid ethyl ester has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: Potential use in the development of new drugs due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-4-trifluoromethyl-benzoic acid ethyl ester depends on its application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the trifluoromethyl group can influence the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting their activity or altering their function through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-trifluoromethyl-benzoic acid: Similar structure but lacks the ethyl ester group, making it less lipophilic and potentially less bioavailable.
4-Methyl-2-trifluoromethyl-benzoic acid: Substituted with a methyl group instead of a bromomethyl group, leading to different reactivity and applications.
Ethyl 5-bromomethyl-2-fluorobenzoate: Similar ester functionality but with a fluorine substitution, which can affect its chemical and biological properties.
Uniqueness
2-Bromomethyl-4-trifluoromethyl-benzoic acid ethyl ester is unique due to the combination of bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability. The presence of the ethyl ester group also enhances its lipophilicity, making it more suitable for applications requiring membrane permeability or solubility in organic solvents.
Properties
Molecular Formula |
C11H10BrF3O2 |
|---|---|
Molecular Weight |
311.09 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H10BrF3O2/c1-2-17-10(16)9-4-3-8(11(13,14)15)5-7(9)6-12/h3-5H,2,6H2,1H3 |
InChI Key |
XUFGCWBIBUZMJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905164.png)
![methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate](/img/structure/B13905174.png)

![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)


![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)




